molecular formula C7H13IO B14322017 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- CAS No. 105543-02-0

1-Butene, 4-iodo-3-methoxy-2,3-dimethyl-

Cat. No.: B14322017
CAS No.: 105543-02-0
M. Wt: 240.08 g/mol
InChI Key: FQKZMXTXUMFUAT-UHFFFAOYSA-N
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Description

1-Butene, 4-iodo-3-methoxy-2,3-dimethyl-, is a substituted alkene featuring a unique combination of functional groups: an iodine atom at position 4, a methoxy group at position 3, and methyl groups at positions 2 and 2. For example, 3,3-dimethyl-1-butene (CAS 558-37-2) is a clear, colorless liquid with applications in copolymerization and selective oxidation reactions . The methoxy group may improve solubility in polar solvents compared to purely hydrocarbon analogs, while the dimethyl groups contribute to steric hindrance, influencing reaction pathways and stability.

Properties

CAS No.

105543-02-0

Molecular Formula

C7H13IO

Molecular Weight

240.08 g/mol

IUPAC Name

4-iodo-3-methoxy-2,3-dimethylbut-1-ene

InChI

InChI=1S/C7H13IO/c1-6(2)7(3,5-8)9-4/h1,5H2,2-4H3

InChI Key

FQKZMXTXUMFUAT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(CI)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- typically involves the iodination of a suitable precursor. One common method is the free radical iodination of 1-Butene, 3-methoxy-2,3-dimethyl- using iodine and a radical initiator such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The double bond in the butene backbone can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Major Products Formed:

    Substitution: 1-Butene, 4-azido-3-methoxy-2,3-dimethyl-, 1-Butene, 4-cyano-3-methoxy-2,3-dimethyl-.

    Oxidation: 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl-aldehyde, this compoundcarboxylic acid.

    Reduction: 1-Butane, 4-iodo-3-methoxy-2,3-dimethyl-.

Scientific Research Applications

1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- exerts its effects depends on the specific reaction it undergoes. For example:

    Substitution Reactions: The iodine atom is displaced by a nucleophile through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to iodine, leading to the formation of a new bond and the release of iodide ion.

    Oxidation Reactions: The methoxy group is oxidized through a series of electron transfer steps, resulting in the formation of an aldehyde or carboxylic acid.

    Reduction Reactions: The double bond in the butene backbone is reduced by the addition of hydrogen atoms, facilitated by a catalyst, converting it into an alkane.

Comparison with Similar Compounds

Table 1: Thermodynamic and Structural Properties of Selected Alkenes

Compound CAS Number ΔfH° (gas, kcal/mol) Key Functional Groups
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- N/A Data unavailable Iodo, methoxy, dimethyl
1-Butene, 2,3-dimethyl- 563-78-0 -15.74 Dimethyl
1-Butene, 3,3-dimethyl- 558-37-2 -21.3 Dimethyl
2-Hexene, 2,3-dimethyl- 7145-20-2 Data unavailable Dimethyl

Reactivity and Functional Group Impact

  • Comparable iodinated alkenes, like (E)-1-Iodo-2-butene, are intermediates in cross-coupling reactions .
  • This contrasts with methyl groups, which exert only inductive effects.
  • Dimethyl Groups : Steric hindrance from 2,3-dimethyl substituents may slow reaction rates in sterically demanding processes (e.g., cycloadditions) compared to less substituted alkenes .

Environmental and Physical Properties

  • Biodegradability : While 1-butene derivatives like 3,3-dimethyl-1-butene are readily biodegradable , the iodine and methoxy groups in the target compound may reduce biodegradability due to increased molecular complexity.
  • Hydrophilicity: Methoxy-containing polymers (e.g., functionalized poly(1-butene)) exhibit reduced water contact angles (as low as 59.4°) compared to non-polar analogs . This suggests the target compound may have moderate hydrophilicity.

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